2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide 2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20540970
InChI: InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14-15/h1-3,15H,(H2,13,14)
SMILES:
Molecular Formula: C8H6ClF3N2O
Molecular Weight: 238.59 g/mol

2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide

CAS No.:

Cat. No.: VC20540970

Molecular Formula: C8H6ClF3N2O

Molecular Weight: 238.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N'-hydroxy-4-(trifluoromethyl)benzimidamide -

Specification

Molecular Formula C8H6ClF3N2O
Molecular Weight 238.59 g/mol
IUPAC Name 2-chloro-N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide
Standard InChI InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14-15/h1-3,15H,(H2,13,14)
Standard InChI Key HTKZIYKOFGWGJU-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1C(F)(F)F)Cl)/C(=N/O)/N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)Cl)C(=NO)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with a chlorine atom at position 2, a trifluoromethyl group at position 4, and an N'-hydroxybenzimidamide functional group. The molecular formula C₈H₆ClF₃N₂O corresponds to a molecular weight of 238.59 g/mol . Key structural attributes include:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability, common in drug design .

  • Chloro substituent: Influences electronic distribution, potentially modulating reactivity in substitution reactions .

  • Benzimidamide core: Imparts hydrogen-bonding capabilities via the N-hydroxy and amino groups, critical for biological interactions .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Signals at δ 9.62–9.67 ppm (singlet, =N–OH) and δ 5.80–5.86 ppm (NH₂) confirm the amidoxime moiety .

  • ¹⁹F NMR: A singlet at δ -60.04 ppm corresponds to the CF₃ group .

  • Mass spectrometry: The molecular ion peak at m/z 238.59 aligns with the molecular formula .

Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in water; soluble in DMF, DMSO
LogP (Partition Coefficient)Estimated 2.1 (high lipophilicity)

The compound’s low aqueous solubility and high lipophilicity suggest suitability for lipid-based drug formulations .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves multi-step functionalization of 2-chloro-4-(trifluoromethyl)benzaldehyde (CAS 82096-91-1) :

Step 1: Formation of Benzaldehyde Intermediate
2-Chloro-4-(trifluoromethyl)benzaldehyde is prepared via Friedel-Crafts acylation or halogenation of toluene derivatives .

Step 2: Conversion to Benzonitrile
The aldehyde undergoes condensation with hydroxylamine to form the corresponding nitrile :
R–CHO+NH2OHR–CN+H2O\text{R–CHO} + \text{NH}_2\text{OH} \rightarrow \text{R–CN} + \text{H}_2\text{O}

Step 3: Amidoxime Formation
Reaction with hydroxylamine hydrochloride in ethanol yields the target benzimidamide :
R–CN+NH2OH\cdotpHClR–C(=N–OH)–NH2\text{R–CN} + \text{NH}_2\text{OH·HCl} \rightarrow \text{R–C(=N–OH)–NH}_2

Optimization Strategies

  • Catalysis: K₂CO₃ in DMF at 103–128°C improves reaction efficiency (97% yield) .

  • Purification: Recrystallization from ethanol enhances purity (>95%) .

Biological Applications and Mechanisms

Antimalarial Activity

In preclinical studies, analogous amidoximes demonstrated IC₅₀ values of <1 μM against Plasmodium falciparum, attributed to inhibition of heme detoxification pathways . The CF₃ group may enhance membrane permeability, improving efficacy .

Antiangiogenesis Agents

The compound serves as a precursor for triazine derivatives that inhibit vascular endothelial growth factor (VEGF). For example, analogs reduced tumor growth by 60% in murine models via VEGF receptor blockade .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl group: Essential for target binding; replacement with –CH₃ decreases potency by 10-fold .

  • Chloro substituent: Ortho-position optimizes steric interactions with enzyme active sites .

Hazard StatementPrecautionary Measure
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye damage)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Recent Advancements and Future Directions

Fluorine-18 Radiolabeling

Recent efforts focus on incorporating ¹⁸F isotopes for positron emission tomography (PET) imaging, enabling real-time tracking of drug distribution .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinity (−9.2 kcal/mol) to Plasmodium lactate dehydrogenase, guiding derivative design .

Challenges and Opportunities

  • Synthetic Scalability: Current methods require costly CF₃ precursors; green chemistry approaches are under investigation .

  • Toxicity Profiling: Limited data on long-term effects necessitate comprehensive in vivo studies .

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